5-Fluoro-6-methylpyrimidin-4-amine
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Overview
Description
5-Fluoro-6-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative with the molecular formula C5H6FN3.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 6-methylpyrimidin-4-amine, is reacted with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-6-methylpyrimidin-4-amine may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-Fluoro-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.
Medicine: It has potential as an anti-cancer agent due to its ability to inhibit key enzymes involved in DNA synthesis.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylpyrimidin-4-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets enzymes such as thymidylate synthase and DNA topoisomerase, disrupting the replication and transcription processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anti-cancer agent that also inhibits thymidylate synthase.
6-Fluoro-5-methylpyrimidin-4-amine: A closely related compound with similar chemical properties.
Uniqueness
5-Fluoro-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fluorine atom enhances its stability and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H6FN3 |
---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
5-fluoro-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6FN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) |
InChI Key |
USUAVPZMTXICLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N)F |
Origin of Product |
United States |
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